4-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Description
4-Chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a synthetic compound featuring an imidazo[1,2-a]pyridine core substituted with a phenyl group at the 2-position and a 4-chlorobenzamide moiety at the 3-position. This structure positions it within a class of molecules investigated for their interactions with γ-aminobutyric acid type A (GABA-A) receptors, particularly those containing δ-subunits . Its structural analogs are notable for modulating extrasynaptic GABA-A receptors, which are critical in regulating tonic inhibitory currents and neuronal excitability .
Properties
IUPAC Name |
4-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-16-11-9-15(10-12-16)20(25)23-19-18(14-6-2-1-3-7-14)22-17-8-4-5-13-24(17)19/h1-13H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIQPHRAZJOBMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves the condensation of 2-phenylimidazo[1,2-a]pyridine with 4-chlorobenzoyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
4-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Scientific Research Applications
4-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and signal transduction . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 4-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide can be contextualized by comparing it to related compounds, focusing on substituent variations, receptor selectivity, and functional outcomes. Key analogs are summarized below:
Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyridine Derivatives
Substituent Effects on Receptor Selectivity
- Phenyl vs. Thienyl Groups : Replacing the phenyl group in the target compound with a thienyl moiety (as in DS2) enhances selectivity for α4βδ-GABA-A receptors over α1βδ isoforms . The thienyl group’s electron-rich nature may improve interactions with hydrophobic pockets in δ-subunit-containing receptors. In contrast, the phenyl analog’s selectivity profile remains less defined but is hypothesized to overlap with DS2 due to structural similarity .
- Halogenation : The 4-chloro substituent on the benzamide moiety is conserved in both DS2 and the target compound, likely contributing to enhanced lipophilicity and binding affinity via halogen bonding .
Pharmacological Activity
- THIP : A δ-GABA-A agonist with sedative effects, THIP’s clinical development was halted due to adverse effects like hallucinations, underscoring the need for safer PAMs like DS2 or its phenyl analog .
Key Research Findings
Subunit Specificity : DS2’s selectivity for α4βδ over α1βδ receptors is attributed to its thienyl group, which may sterically hinder interactions with α1-containing receptors . The phenyl analog’s activity at α4βδ receptors remains to be validated experimentally.
Therapeutic Potential: DS2 and THIP alleviate breathing abnormalities in Mecp2-null mice, suggesting that the phenyl analog could similarly target δ-GABA-A receptors for neurodevelopmental disorders .
Structural Modifications : Introducing bulkier substituents (e.g., bromine in 372497-52-4) reduces synthetic yields and may impair receptor binding, emphasizing the importance of the 4-chloro group for optimal activity .
Biological Activity
4-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various research findings that highlight its therapeutic potential.
- Molecular Formula : C19H13ClN4O
- Molecular Weight : 348.8 g/mol
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its effects on cancer cells, inflammation, and fibrosis.
The compound exhibits its biological effects primarily through the modulation of specific signaling pathways. Notably:
- Inhibition of NF-kB Pathway : It has been shown to inhibit the NF-kB signaling pathway, which is crucial in inflammatory responses and cancer progression. This inhibition leads to reduced expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
In Vitro Studies
Research indicates that this compound demonstrates significant inhibitory effects on various cancer cell lines. For instance:
- Anti-Cancer Activity : In studies involving human tumor cell lines (e.g., HeLa, HCT116), the compound showed potent antiproliferative effects with IC50 values in the low micromolar range.
Anti-Fibrotic Activity
Recent studies have highlighted the compound's potential in treating liver fibrosis:
- Reduction of Fibrosis Markers : The compound significantly reduced protein levels of fibronectin and COL1A1 in LX-2 cells (a model for hepatic stellate cells), indicating its potential to alleviate liver fibrosis through modulation of TGF-beta signaling.
Case Studies
-
Liver Fibrosis Model :
- In a study involving LX-2 cells treated with LPS to induce inflammation, treatment with this compound resulted in a dose-dependent decrease in COL1A1 and α-SMA protein levels.
- The results suggest that the compound could be effective in managing liver fibrosis by inhibiting inflammatory pathways and collagen deposition.
-
Cancer Cell Proliferation :
- A series of experiments demonstrated that the compound significantly inhibited cell proliferation across multiple cancer types, supporting its use as a potential chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Core Formation : Condensation of 2-aminopyridine derivatives with α-bromoketones to form the imidazo[1,2-a]pyridine scaffold .
Amide Coupling : Reaction of the amine-substituted imidazo[1,2-a]pyridine with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzamide bond .
- Optimization Strategies :
- Microwave-assisted synthesis reduces reaction time and improves yield compared to traditional heating .
- Solvent-free conditions minimize side reactions and simplify purification .
- Characterization : Confirm purity and structure via -/-NMR, LC-MS, and elemental analysis .
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s physicochemical properties?
- Methodological Answer :
- Lipophilicity : Chlorine at the 4-position of the benzamide moiety enhances lipophilicity (logP), improving membrane permeability .
- Metabolic Stability : Fluorine substitutions (e.g., in analogs like DS2) increase metabolic stability by reducing oxidative degradation .
- Experimental Validation :
- Measure logP via shake-flask or HPLC methods .
- Assess metabolic stability using liver microsomal assays .
Q. What preliminary screening assays are recommended to evaluate biological activity?
- Methodological Answer :
- Kinase Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to screen for activity against Bruton’s tyrosine kinase (Btk) or other targets .
- Anticancer Activity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Neuropharmacology : Electrophysiological assays (e.g., patch-clamp) to study δ-GABAA receptor modulation, as seen in DS2 analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare analogs using data tables (e.g., substituent effects on IC):
| Compound | Substituent | Biological Activity |
|---|---|---|
| Target | 4-Cl, Ph | δ-GABAA modulation |
| Analog 1 | 4-F, Ph | Btk inhibition |
| Analog 2 | Thienyl | Enhanced selectivity |
- Mechanistic Studies : Use molecular docking to identify binding interactions (e.g., halogen bonding with Btk’s hydrophobic pocket) .
- Statistical Validation : Apply multivariate analysis to isolate variables (e.g., substituent electronegativity vs. activity) .
Q. What experimental designs can improve target selectivity in δ-GABAA receptor studies?
- Methodological Answer :
- Receptor Subunit Profiling : Use HEK293 cells transfected with α4β2δ vs. α1β2γ2 GABAA subunits to assess subunit-specific effects .
- Allosteric Modulation Assays : Compare potentiation by DS2 and analogs in the presence of GABA EC to quantify PAM activity .
- Controls : Include δ-selective antagonists (e.g., gabazine) and non-selective modulators (e.g., diazepam) to validate specificity .
Q. How can researchers address solubility challenges in in vivo studies?
- Methodological Answer :
- Formulation Optimization :
- Use co-solvents (e.g., 10% DMSO + 20% Cremophor EL) for aqueous solubility enhancement .
- Nanoparticle encapsulation (e.g., PLGA) improves bioavailability .
- In Silico Prediction : Calculate solubility parameters (e.g., Hansen solubility parameters) using software like COSMOtherm .
Data Contradiction Analysis
Q. Why do some studies report potent anticancer activity while others emphasize neuropharmacological effects?
- Resolution Strategy :
- Target Profiling : Screen the compound against both kinase and ion channel targets to identify polypharmacology .
- Cell-Type Specificity : Test on glioblastoma (neuro-related cancer) vs. epithelial cancer lines to clarify context-dependent activity .
- Dose-Response Analysis : Compare IC values; neuroeffects may occur at lower concentrations than cytotoxic doses .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction parameters (e.g., microwave power, solvent ratios) to ensure reproducibility .
- Data Transparency : Publish raw spectral data (NMR, LC-MS) in supplementary materials for peer validation .
- Ethical Compliance : Adhere to safety protocols for handling halogenated compounds (e.g., PPE, fume hoods) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
